4-Methoxy-3-methylphenol

Ion Channel Pharmacology Calcium Signaling Drug Discovery

4-Methoxy-3-methylphenol is a precisely substituted monophenol whose 4-methoxy-3-methyl pattern is essential for sub-micromolar RyR1 inhibition (IC50 0.34 µM), reversing channel activator activity of its chloro-analog. It is the critical building block for the SM-3 resveratrol derivative with improved lung cancer selectivity. Its selective bactericidal profile (S. aureus, S. typhimurium) makes it a targeted tool for differential susceptibility studies. For researchers requiring this specific electron-donating substitution pattern, this compound is irreplaceable.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 14786-82-4
Cat. No. B082514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-methylphenol
CAS14786-82-4
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)OC
InChIInChI=1S/C8H10O2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,9H,1-2H3
InChIKeyILASIIGKRFKNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-methylphenol CAS 14786-82-4: Technical Baseline and Procurement Relevance


4-Methoxy-3-methylphenol (CAS 14786-82-4) is a methyl- and methoxy-substituted monophenol [1]. This specific substitution pattern confers distinct electron-donating properties that differentiate its reactivity and bioactivity from positional isomers and other phenol derivatives [2]. Its established utility as a synthetic intermediate, particularly in the construction of complex bioactive molecules such as the resveratrol derivative SM-3, underscores its value as a specialized research tool rather than a generic commodity chemical [3].

Why 4-Methoxy-3-methylphenol Cannot Be Substituted by In-Class Analogs for Critical Research Applications


In-class substitution of phenolic compounds is highly unreliable due to the profound impact of substituent identity and position on biological activity. For example, a structural change from a chloro to a methoxy group at the 4-position completely reverses pharmacological function, converting a channel activator into a potent inhibitor [1]. Similarly, the specific 4-methoxy-3-methyl substitution pattern is essential for the enhanced potency and target binding of the SM-3 derivative, demonstrating that even minor structural modifications can dramatically alter efficacy and mechanism of action [2]. The data below provides quantifiable evidence of these critical differentiations.

Quantitative Differentiation Guide: 4-Methoxy-3-methylphenol vs. Key Comparators


RyR1 Channel Inhibition: Functional Reversal from Activator to Inhibitor

Substituting the 4-chloro group of 4-chloro-3-methylphenol (4-CmC) with a methoxy group yields 4-methoxy-3-methylphenol (4-MmC). This substitution fundamentally alters the compound's pharmacological effect on the ryanodine receptor (RyR1) [1]. 4-CmC activates channel activity at ~100 µM, whereas 4-MmC potently inhibits channel activity at sub-micromolar concentrations (IC50 = 0.34 ± 0.08 µM) [1]. This represents a greater than 250-fold shift in functional concentration and a complete reversal of biological effect.

Ion Channel Pharmacology Calcium Signaling Drug Discovery

Antimicrobial Selectivity: Differential Bactericidal Activity Profile

4-Methoxy-3-methylphenol exhibits a selective bactericidal profile, demonstrating activity against Gram-positive Staphylococcus aureus and Gram-negative Salmonella typhimurium, but showing no activity against Escherichia coli . While quantitative MIC data are not provided in the source, this qualitative differential activity pattern distinguishes it from broad-spectrum phenolic antimicrobials and provides a defined selectivity profile for targeted microbiological studies.

Antimicrobial Research Microbiology Natural Product Chemistry

Enhanced Anticancer Potency in Resveratrol-Derived SM-3

4-Methoxy-3-methylphenol is a critical synthetic precursor for the resveratrol derivative SM-3, which contains the core 2-methoxy-3-methylphenol moiety [1]. This derivative demonstrates significantly enhanced potency compared to its parent compound, resveratrol (Res), across multiple human lung cancer cell lines. SM-3 exhibits lower IC50 values (A549: 72.74 µM vs. 113.43 µM; H292: 67.66 µM vs. 105.78 µM; H460: 43.24 µM vs. 97.62 µM) and superior selectivity indices (SI values of 10.99, 11.81, and 18.49, respectively) [1].

Cancer Biology mTOR Pathway Drug Discovery

Validated Application Scenarios for 4-Methoxy-3-methylphenol (CAS 14786-82-4)


Investigating Ryanodine Receptor (RyR) Modulation in Calcium Signaling

Researchers studying calcium homeostasis, muscle contraction, or related pathologies should utilize 4-Methoxy-3-methylphenol as a specific, sub-micromolar inhibitor of RyR1 [1]. Its well-defined functional reversal relative to its chloro-analog makes it a critical tool for probing the structural determinants of channel activation versus inhibition.

Synthesis of Enhanced mTOR-Targeting Anticancer Agents (e.g., SM-3)

Medicinal chemistry groups developing next-generation resveratrol analogs should source high-purity 4-Methoxy-3-methylphenol as a key building block for the synthesis of the SM-3 pharmacophore [2]. The resulting derivative has demonstrated quantifiably improved potency and selectivity against lung cancer models, directly linked to the specific substitution pattern of this starting material.

Studies Requiring a Selective Antimicrobial Phenolic Compound

In microbiological or natural product research where a broad-spectrum phenolic is undesirable, 4-Methoxy-3-methylphenol provides a defined and selective bactericidal profile (active against S. aureus and S. typhimurium, inactive against E. coli) . This property is valuable for experiments exploring differential bacterial susceptibility or for developing selective preservative systems.

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